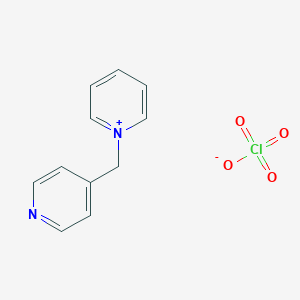
Pyridinium, 1-(4-pyridinylmethyl)-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(4-pyridinylmethyl)-, perchlorate is a pyridinium salt that has garnered interest in various scientific fields due to its unique chemical properties. Pyridinium salts are known for their structural diversity and are commonly found in natural products and bioactive pharmaceuticals . This compound, in particular, is characterized by the presence of a pyridinium ion and a perchlorate anion, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(4-pyridinylmethyl)-, perchlorate typically involves the reaction of pyridine with a suitable alkylating agent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(4-pyridinylmethyl)-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine compounds, and various substituted pyridinium salts, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyridinium, 1-(4-pyridinylmethyl)-, perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an anti-cholinesterase inhibitor, which could have therapeutic applications in treating neurodegenerative diseases.
Industry: Utilized in the production of pyridinium ionic liquids and materials science applications
Mechanism of Action
The mechanism by which Pyridinium, 1-(4-pyridinylmethyl)-, perchlorate exerts its effects involves the interaction of the pyridinium ion with various molecular targets. In biological systems, it can inhibit enzymes like cholinesterase by binding to the active site, preventing the breakdown of neurotransmitters. In chemical reactions, the pyridinium ion can act as an electron acceptor, facilitating various redox and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate
- Pyridinium, 1-methyl-4-(4-pyridinylmethyl)-, perchlorate
Uniqueness
Pyridinium, 1-(4-pyridinylmethyl)-, perchlorate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other pyridinium salts. Its ability to form stable electron donor-acceptor complexes and its diverse reactivity profile make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
61777-50-2 |
|---|---|
Molecular Formula |
C11H11ClN2O4 |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
4-(pyridin-1-ium-1-ylmethyl)pyridine;perchlorate |
InChI |
InChI=1S/C11H11N2.ClHO4/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JLDKGMQESIPUEH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=NC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















